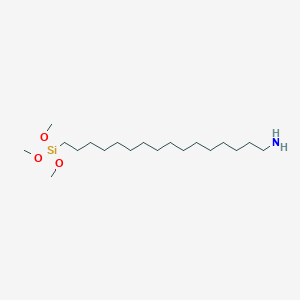
2-Amino-N,4-diphenylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N,4-diphenylthiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that have a wide range of applications in medicinal chemistry, materials science, and organic synthesis. The presence of the amino and carboxamide groups in this compound makes it a versatile molecule with potential biological and chemical activities.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Amino-N,4-Diphenylthiophen-3-carboxamid kann durch verschiedene Verfahren erreicht werden. Ein üblicher Ansatz beinhaltet die Reaktion von 2-Cyano-N-(2-Nitrophenyl)acetamid mit 1,4-Dithian-2,5-diol in siedendem Ethanol, das eine katalytische Menge Triethylamin enthält . Diese Reaktion führt zur Bildung des gewünschten Thiophenderivats.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung beinhalten in der Regel die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie in Laboreinstellungen. Die Wahl der Reagenzien und Reaktionsbedingungen kann optimiert werden, um die Ausbeute zu verbessern und die Kosten zu senken.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Amino-N,4-Diphenylthiophen-3-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Thiol-Derivaten führen.
Substitution: Die Amino- und Carboxamidgruppen können an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Nukleophile wie Amine oder Alkohole können in Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation Sulfoxide oder Sulfone ergeben, während Reduktion Thiol-Derivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
2-Amino-N,4-Diphenylthiophen-3-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Die Verbindung hat das Potenzial als bioaktives Molekül mit Anwendungen in der Wirkstoffforschung und -entwicklung.
Medizin: Es kann als Leitverbindung für die Entwicklung neuer Therapeutika dienen.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Amino-N,4-Diphenylthiophen-3-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Amino- und Carboxamidgruppen können Wasserstoffbrückenbindungen mit Zielproteinen bilden, was zur Hemmung oder Aktivierung spezifischer Signalwege führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of 2-amino-N,4-diphenylthiophene-3-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds with target proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Amino-N-(2-Aminophenyl)thiazol-5-carboxamid: Diese Verbindung ähnelt in der Struktur und wurde auf ihre duale inhibitorische Aktivität gegen Bcr-Abl und Histondeacetylase untersucht.
2-Amino-4,5-Dihydrothiophen-3-carbonitrile: Diese Verbindungen teilen den Thiophen-Kern und wurden auf ihre biologischen Aktivitäten untersucht.
Einzigartigkeit
2-Amino-N,4-Diphenylthiophen-3-carboxamid ist einzigartig aufgrund des Vorhandenseins sowohl der Amino- als auch der Carboxamidgruppen am Thiophenring, die bestimmte chemische und biologische Eigenschaften verleihen
Eigenschaften
CAS-Nummer |
142465-10-9 |
|---|---|
Molekularformel |
C17H14N2OS |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
2-amino-N,4-diphenylthiophene-3-carboxamide |
InChI |
InChI=1S/C17H14N2OS/c18-16-15(17(20)19-13-9-5-2-6-10-13)14(11-21-16)12-7-3-1-4-8-12/h1-11H,18H2,(H,19,20) |
InChI-Schlüssel |
BOVRVZRRVCRVHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC(=C2C(=O)NC3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetic acid, [(S)-(carboxymethyl)sulfinyl]-, 1-methyl ester](/img/structure/B12554472.png)


![Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]-](/img/structure/B12554492.png)



![7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12554517.png)

![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-](/img/structure/B12554524.png)



